Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
Description
Historical Context in Fluorinated β-Amino Acid Development
The development of fluorinated β-amino acids emerged as a response to the need for metabolically stable peptide analogs with enhanced bioavailability. Early work in the 1990s focused on α-fluorinated amino acids, but their β-counterparts gained traction due to improved resistance to enzymatic degradation and tunable conformational properties. The incorporation of fluorine into β-amino acids, such as this compound, was pioneered through asymmetric catalysis and enzymatic resolution techniques. These methods addressed the challenge of achieving high enantiomeric purity while introducing fluorine atoms at strategic positions to modulate lipophilicity and target binding.
Classification as a Protected β-Homophenylalanine Derivative
This compound belongs to the β-homophenylalanine family, characterized by a four-carbon backbone extending from the α-carbon to the aromatic ring. The Boc group at the β-amino position serves dual roles:
- Protection : Prevents unwanted side reactions during peptide synthesis.
- Stereochemical Control : Maintains the (S)-configuration during solid-phase peptide coupling.
The 3,4-difluorophenyl moiety enhances π-stacking interactions in protein binding pockets while increasing metabolic stability compared to non-fluorinated analogs.
Significance in Unnatural Amino Acid Chemistry
As an unnatural amino acid, this derivative enables:
- Peptide Backbone Modifications : Its β-amino structure disrupts traditional α-helix and β-sheet conformations, fostering novel secondary structures in peptidomimetics.
- Fluorine-Specific Interactions : The C-F bonds engage in dipole-dipole interactions and hydrogen bonding, improving target affinity in kinase inhibitors and GPCR modulators.
- Protease Resistance : The β-amino acid configuration and fluorine substitution reduce cleavage by endogenous proteases, extending in vivo half-life.
Nomenclature and Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (S)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-difluorophenyl)butanoic acid |
| CAS Number | 270063-54-2 |
| Molecular Formula | C₁₅H₁₉F₂NO₄ |
| Molecular Weight | 315.31 g/mol |
| Key Structural Features | Boc-protected β-amino group, 3,4-difluorophenyl side chain, carboxylic acid terminus |
The (S)-configuration at the β-carbon is critical for biological activity, as demonstrated in structure-activity relationship studies of dipeptidyl peptidase-4 (DPP-4) inhibitors.
Properties
IUPAC Name |
(3S)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBRONJONQTTA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139799 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-54-2 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Aromatic aldehydes bearing the fluorine substituents (e.g., 3,4-difluorobenzaldehyde) are commonly used as starting points.
- Wittig reagents or related ylides are employed to form α,β-unsaturated esters or acids.
- Chiral catalysts or asymmetric hydrogenation techniques are used to install the (S)-configuration at the β-amino center.
- Hofmann rearrangement or related amide transformations are applied to convert amides to amines with retention of stereochemistry.
Representative Synthetic Route (Adapted from Related Fluorophenyl Analogues)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of α,β-unsaturated ester intermediate | Wittig reaction of 3,4-difluorobenzaldehyde with phosphonium ylide | High yield formation of unsaturated ester |
| 2 | Asymmetric hydrogenation of the unsaturated ester | Chiral catalyst (e.g., Rh or Ru complexes), H2 gas, mild conditions | Stereoselective reduction to (S)-β-amino acid ester |
| 3 | Amidation to form amide intermediate | Ammonia or amine source, coupling agents | Critical for subsequent rearrangement |
| 4 | Hofmann rearrangement to convert amide to amine | Bromine and base (e.g., Hunig’s base or DBU) in tert-butanol | Maintains stereochemistry, forms β-amino acid |
| 5 | Boc protection of the amino group | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3) | Protects amine for stability and purification |
| 6 | Purification | Crystallization or chromatography | Achieves high purity for pharmaceutical use |
This route is adapted from the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid, which shares similar structural and stereochemical challenges.
Detailed Reaction Conditions and Optimization
Solvent and Base Selection
- Organic solvents immiscible with water such as toluene, methyl tert-butyl ether, isopropyl acetate, dichloromethane, n-hexane, petroleum ether, cyclohexane, and n-heptane are preferred for the key coupling and protection steps to minimize side reactions and condensation impurities.
- Sodium hydroxide or other inorganic bases like potassium hydroxide, sodium carbonate, or bicarbonates are used to maintain pH and facilitate reactions.
Temperature and Time
Molar Ratios
- The molar ratio of starting acid to amine or coupling partner is maintained between 1:1 to 1:2 .
- The ratio of acid to base is controlled between 1:1 to 1:2.2 to optimize reaction efficiency and minimize by-products.
Purification and Quality Control
- Purification is commonly achieved by crystallization from suitable solvents or by column chromatography when necessary.
- Controlling condensation impurities is critical; the choice of solvent and reaction conditions directly impacts impurity profiles.
- Analytical techniques such as liquid phase chromatography and spectroscopy (NMR, LC-MS) are used to confirm purity and stereochemistry.
Comparative Data Table: Preparation Parameters for Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid (Analogous Compound)
| Parameter | Conditions/Values | Comments |
|---|---|---|
| Organic solvent | Toluene (preferred), MTBE, DCM, etc. | Immiscible with water, reduces impurities |
| Inorganic base | NaOH (preferred), KOH, Na2CO3, KHCO3 | Controls pH, facilitates reaction |
| Reaction temperature | 0-40°C (optimal ~20°C) | Balances rate and impurity formation |
| Reaction time | 4-18 hours (optimal ~10 hours) | Ensures completion without degradation |
| Molar ratio (acid:amine) | 1:1 to 1:2 | Stoichiometric control |
| Molar ratio (acid:base) | 1:1 to 1:2.2 | pH control |
| Purification method | Crystallization, chromatography | Achieves high purity |
| Yield | High (not specified, typically >80%) | Industrially scalable |
| Product purity | High purity (>98%) | Suitable for pharmaceutical use |
Research Findings and Industrial Relevance
- The described method offers a stable, simple, and convenient process with short reaction times and high yields suitable for industrial production.
- The use of immiscible organic solvents and careful control of reaction parameters effectively minimizes condensation impurities, a common problem in the synthesis of fluorinated amino acid derivatives.
- The stereoselective installation of the β-amino center via asymmetric hydrogenation and Hofmann rearrangement ensures the desired (S)-configuration with high enantioselectivity.
- The compound’s role as a key intermediate in sitagliptin synthesis underscores the importance of efficient, scalable preparation methods.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions using difluorophenylboronic acid derivatives are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The Boc protecting group ensures that the compound remains stable and inactive until it reaches its target site, where it can be deprotected to exert its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen Substitution Patterns
Fluorine and chlorine substituents on the phenyl ring or aliphatic chain profoundly influence physicochemical properties. Key comparisons include:
Table 1: Comparative Physicochemical Properties of Analogous Compounds
Key Observations:
- Fluorine vs. Chlorine : Chlorine substituents (e.g., 2,4-dichloro in CAS 270063-48-4) increase molecular weight more significantly than fluorine due to chlorine’s higher atomic mass .
- Chain vs. Ring Fluorination : The trifluoro-butyl chain in CAS MFCD02682448 () reduces molecular weight and may increase acidity of the carboxylic acid due to inductive effects, unlike aryl-fluorinated analogs .
Stereochemical Variations
Enantiomeric differences (R vs. S) can critically impact biological activity and crystallization behavior. For example, the (R)-enantiomer of 3,4-difluoro-phenyl butyric acid (CAS 269396-59-0) is highlighted in market reports for pharmaceutical applications , though the (S)-form’s specific roles remain unexplored in the evidence. Stereochemistry often dictates metabolic pathways and target interactions, necessitating enantioselective synthesis and analysis.
Influence of Protecting Groups
While Boc is stable under basic conditions, Fmoc-protected analogs (e.g., CAS 269396-66-9 in ) require basic deprotection, limiting their utility in acid-sensitive syntheses . Boc’s robustness makes it preferable for solid-phase peptide synthesis (SPPS) and multi-step organic reactions.
Biological Activity
Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a synthetic amino acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and relevant case studies, highlighting its significance in therapeutic applications.
Structural Overview
This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The molecular formula is , with a molecular weight of approximately 315.31 g/mol. The unique difluorophenyl substitution enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.
Research indicates that this compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin sensitivity and lower blood glucose levels, making it relevant for the treatment of type 2 diabetes. Additionally, compounds with similar structures have shown neuroprotective effects and potential interactions with neurotransmitter systems.
Case Studies and Research Findings
- DPP-IV Inhibition : A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro. This inhibition was associated with improved glucose tolerance in diabetic animal models, suggesting its potential as a therapeutic agent for managing diabetes .
- Neuroprotective Properties : Another investigation into the compound's effects on neuronal cells revealed that it could protect against oxidative stress-induced apoptosis. This suggests its potential utility in developing treatments for neurodegenerative diseases.
- Peptide Synthesis Applications : this compound is also utilized in synthesizing hybrid peptides and aza-analogues of macrosphelides. These peptides have shown promise in various biological assays, indicating the compound's versatility in medicinal chemistry .
Comparative Analysis
To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-(4-fluorophenyl)butanoic acid | Similar but with para-fluoro substitution | Different biological activity profile |
| 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Multiple fluorine substitutions | Enhanced lipophilicity and potential CNS effects |
| 3-Amino-4-(phenyl)butanoic acid | Lacks fluorine substituents | Broader applicability in peptide synthesis |
| Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)butyric acid | Protected form for synthetic applications | Used extensively in peptide synthesis due to protection |
This table illustrates how the difluorophenyl group significantly influences the biological activity and therapeutic potential of this compound compared to other related compounds.
Q & A
Q. What are the critical steps for synthesizing Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, and how is enantiomeric purity maintained?
The synthesis typically involves:
- Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) ensure stereochemical control at the β-amino position .
- Boc protection : tert-Butoxycarbonyl (Boc) groups are introduced to protect the amine during coupling reactions .
- Fluorinated aryl incorporation : Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution introduces the 3,4-difluorophenyl group .
- Purification : Flash chromatography or preparative HPLC removes diastereomers/byproducts. Enantiomeric purity (>99%) is confirmed via chiral HPLC with columns like Chiralpak AD-H or OD-H, using hexane:isopropanol mobile phases .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- NMR : H and F NMR confirm regiochemistry of fluorine substituents and Boc-group integrity. C NMR verifies the carboxylic acid moiety .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (CHFNO; exact mass 315.3125) .
- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives (e.g., salt forms) .
Advanced Research Questions
Q. How does the 3,4-difluorophenyl substituent influence peptide stability and target binding in drug design?
The 3,4-difluorophenyl group:
- Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- Modulates lipophilicity (logP ~2.1), improving membrane permeability in CNS-targeting peptides .
- Provides steric and electronic effects for selective receptor interactions (e.g., fluorinated analogs of neuropeptides show improved binding to G-protein-coupled receptors) .
Q. What challenges arise in coupling this compound to solid-phase peptides, and how are they mitigated?
- Steric hindrance : The bulky difluorophenyl group slows coupling. Solutions:
- Acid sensitivity : Boc deprotection with TFA may cleave acid-labile peptide bonds. Mitigation:
Q. How do structural analogs with varying fluorination patterns (e.g., 2,4,5-trifluoro vs. 3,4-difluoro) affect bioactivity?
Comparative data from analogs:
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
- Reported yields : Range from 40% (one-pot methods) to 75% (stepwise synthesis).
- Resolution : Optimize reaction stoichiometry (e.g., 1.2 eq of Boc anhydride) and use anhydrous solvents (e.g., DMF or THF) to suppress side reactions .
Methodological Considerations
Q. How is racemization monitored during peptide synthesis involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
